[4-(Diphenylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
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Overview
Description
1-(DIPHENYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIPHENYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and piperazine.
Attachment of the Trimethoxybenzoyl Group: The final step involves the acylation of the piperazine derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(DIPHENYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diphenylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(DIPHENYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(DIPHENYLMETHYL)-4-BENZOYLPIPERAZINE: Similar structure but lacks the trimethoxy substitution.
1-(DIPHENYLMETHYL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE: Similar structure with fewer methoxy groups.
Uniqueness
1-(DIPHENYLMETHYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is unique due to the presence of three methoxy groups on the benzoyl ring, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C27H30N2O4 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H30N2O4/c1-31-23-18-22(19-24(32-2)26(23)33-3)27(30)29-16-14-28(15-17-29)25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,25H,14-17H2,1-3H3 |
InChI Key |
DRNFJHDNEUXAMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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